molecular formula C23H16N2O5 B2753420 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one CAS No. 892757-44-7

2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one

Cat. No.: B2753420
CAS No.: 892757-44-7
M. Wt: 400.39
InChI Key: FWIKGUQNKDSGFU-UHFFFAOYSA-N
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Description

2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of an oxadiazole ring fused with a benzofuranone structure, along with a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, such as 3,4-dimethoxybenzohydrazide and 3H-benzo[f]chromen-3-one. These intermediates are then subjected to cyclization reactions under specific conditions to form the oxadiazole ring.

For instance, the reaction between 3,4-dimethoxybenzohydrazide and 3H-benzo[f]chromen-3-one in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) can lead to the formation of the desired compound. The reaction is typically carried out under reflux conditions for several hours to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS), nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups such as halogens, nitro groups, or alkyl groups.

Scientific Research Applications

2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-Dimethoxyphenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one
  • 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
  • 3-(3,4-Dimethoxyphenyl)-2-methylpropan-1-ol

Uniqueness

2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one is unique due to the presence of the oxadiazole ring fused with the benzofuranone structure, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzo[f]chromen-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2O5/c1-27-19-10-8-14(11-20(19)28-2)21-24-22(30-25-21)17-12-16-15-6-4-3-5-13(15)7-9-18(16)29-23(17)26/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWIKGUQNKDSGFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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